4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine, fluorine, and multiple aromatic rings, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the dimethylphenyl groups: This step may involve Friedel-Crafts alkylation reactions.
Addition of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the pyrazole ring.
Reduction: Reduction reactions could target the bromine or fluorine substituents.
Substitution: The aromatic rings and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of multiple aromatic rings and halogen atoms could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and fluorobenzyl groups.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the bromine and fluorobenzyl groups.
1-(2-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and dimethyl groups.
Uniqueness
The unique combination of bromine, fluorine, and multiple aromatic rings in 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole may impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H24BrFN2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H24BrFN2/c1-16-9-11-20(13-18(16)3)25-24(27)26(21-12-10-17(2)19(4)14-21)30(29-25)15-22-7-5-6-8-23(22)28/h5-14H,15H2,1-4H3 |
InChI Key |
FVFPJENVAUHKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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